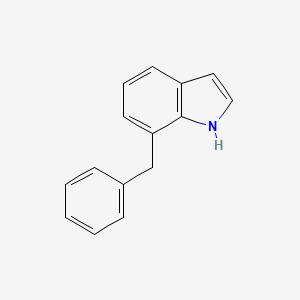

7-Benzyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGHHIWEDACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600095 | |

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-78-4 | |

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Benzyl 1h Indole and Its Derivatives

Strategies for Site-Selective C7 Functionalization of Indoles

Achieving site-selectivity at the C7 position of indoles requires overcoming the intrinsic reactivity of the C2 and C3 positions. nsfc.gov.cnnih.gov Several strategies have been developed to address this challenge, primarily involving directed C–H activation, directed metallation followed by electrophilic quenching, and ring construction approaches. rsc.orgrsc.orgnih.gov

Directed C–H Activation Approaches

Directed C–H activation has emerged as a powerful tool for the regioselective functionalization of otherwise unreactive C–H bonds. acs.org This strategy involves the use of a directing group (DG) attached to the indole (B1671886) nitrogen, which coordinates to a metal catalyst and directs the C–H activation to the sterically accessible C7 position. nih.govacs.org

The choice of the directing group is crucial for achieving high regioselectivity at the C7 position. acs.orgnih.gov Various directing groups have been explored, with their efficacy often depending on the specific reaction conditions and the metal catalyst employed. nih.govresearchgate.net The directing group forms a metallacycle with the catalyst, favoring the activation of the C7–H bond over the C2–H bond. nsfc.gov.cn The formation of a six-membered metallacycle leading to C7 functionalization is often favored over the five-membered metallacycle required for C2 functionalization, particularly with sterically bulky directing groups. nsfc.gov.cnchim.it

Examples of effective directing groups for C7 functionalization include:

Phosphinoyl groups: The N-P(O)tBu₂ group has been successfully used to direct palladium-catalyzed C7 arylation of indoles with arylboronic acids. nsfc.gov.cnacs.orgnih.gov The steric bulk of the di-tert-butylphosphinoyl group is thought to restrict rotation around the N-P bond, favoring the conformation that allows for C7-H activation. nsfc.gov.cn

Pivaloyl group: The N-pivaloyl group has proven effective in rhodium-catalyzed C7-alkenylation and alkylation reactions. thieme-connect.comresearchgate.netnih.gov The bulky tert-butyl group directs the functionalization to the C7 position. chim.it

Phosphine groups: N-PR₂ (R = tBu, cHex) directing groups have been used in rhodium-catalyzed C7 arylation with (hetero)aryl bromides. nih.gov These groups can be easily removed after the reaction. nih.gov

Sulfur-based groups: A novel N-SCy directing group has been developed for rhodium-catalyzed C7-selective alkenylation. This directing group can be readily installed and removed under mild conditions. acs.org

Pyrimidinyl and Pyridyl groups: These nitrogen-containing heterocyclic groups can also act as directing groups in transition metal-catalyzed C7 functionalization. mdpi.com

A variety of transition metals have been employed to catalyze the C7 functionalization of indoles, each exhibiting unique reactivity and substrate scope. rsc.orgrsc.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C–H activation and cross-coupling reactions. In the context of C7-functionalization of indoles, palladium catalysis has been successfully applied for:

Arylation: Palladium(II) acetate, in combination with a phosphinoyl directing group and a pyridine-type ligand, effectively catalyzes the C7-arylation of indoles with arylboronic acids. acs.orgnih.gov

Acylation: Palladium catalysis enables the oxidative C7-acylation of indolines with aldehydes or alcohols, which can then be oxidized to the corresponding 7-acylated indoles. lookchem.com Another method involves the direct C7-acylation of indolines with 1,2-diketones. acs.org

Acetoxylation: Palladium-catalyzed C7-acetoxylation of indolines can be achieved using various N-acyl directing groups. nsf.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and versatile alternative to palladium. Copper-mediated reactions for C7-functionalization include:

Chalcogenation: Copper catalysis has been used for the C7-selective chalcogenation of indolines. capes.gov.brresearchgate.net

Sulfonylation: An efficient copper-catalyzed direct C7-sulfonylation of indolines with arylsulfonyl chlorides has been developed. sci-hub.seacs.orgsci-hub.se

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown excellent performance in directing C7-functionalization.

Alkenylation and Alkylation: Rhodium complexes, particularly with a pivaloyl directing group, catalyze the C7-alkenylation with acrylates, styrenes, and vinyl sulfones, and C7-alkylation with α,β-unsaturated ketones. thieme-connect.comresearchgate.netnih.gov

Arylation: Rhodium catalysis, utilizing an N-PR₂ directing group, allows for the C7-arylation of indoles with a broad range of (hetero)aryl bromides. nih.gov

Amidation and Sulfonamidation: Rhodium(III) catalysis has been used for the direct C7-sulfonamidation and amination of indolines. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have also been successfully employed for C7-functionalization.

Amidation and Alkenylation: Ruthenium(II) biscarboxylate catalysis enables site-selective C7-amidation and alkenylation of indoles under mild conditions using a weakly coordinating pivaloyl directing group. nih.govresearchgate.net A protocol for the direct C7-selective amidation of indoles with dioxazolones at room temperature has also been developed. nih.gov

Acetoxylation: N-pyridylindoles can undergo regioselective C7-acetoxylation catalyzed by ruthenium. mdpi.com

Amidation: Ruthenium(II)-catalyzed C–H amidation of indolines at the C7-position has been achieved using dioxazolone as the amidating agent. acs.org

Below is a table summarizing selected transition-metal catalyzed C7-functionalization reactions of indoles and indolines.

| Catalyst System | Directing Group | Reaction Type | Coupling Partner | Product Type | Ref. |

| Pd(OAc)₂ / Pyridine-type ligand | N-P(O)tBu₂ | Arylation | Arylboronic acids | 7-Arylindoles | acs.orgnih.gov |

| [RhCp*Cl₂]₂ / AgNTf₂ / Cu(OAc)₂ | N-Pivaloyl | Alkenylation | Acrylates, Styrenes | 7-Alkenylindoles | thieme-connect.comresearchgate.net |

| Rh(PPh₃)₃Cl / LiOtBu | N-PR₂ (R = tBu, cHex) | Arylation | (Hetero)aryl bromides | 7-Arylindoles | nih.gov |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | N-Pivaloyl | Amidation | Dioxazolones | 7-Amidoindoles | nih.govresearchgate.net |

| Cu(OAc)₂ / Ag₂CO₃ | N-Pyrimidinyl | Sulfonylation | Arylsulfonyl chlorides | 7-Sulfonylindolines | sci-hub.seacs.org |

While transition-metal catalysis is a dominant strategy, some metal-free approaches for C7-functionalization have been developed, primarily for borylation and hydroxylation. nih.govacs.org These methods often rely on the use of a directing group to activate the C7 position. acs.org For instance, a pivaloyl group at the N1 position of indole can direct borylation to the C7 position using simple BBr₃ under mild, metal-free conditions. nih.govacs.org These borylated indoles are versatile intermediates that can be further functionalized through cross-coupling reactions. nih.govacs.org

Transition-Metal Catalysis (e.g., Palladium-, Copper-, Rhodium-, Ruthenium-mediated)

Directed Metallation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a classical strategy for the functionalization of aromatic rings. rsc.orgrsc.org In the context of indoles, this involves the deprotonation of the C7 position using a strong base, directed by a suitable group on the indole nitrogen, followed by quenching the resulting organometallic intermediate with an electrophile. rsc.orgrsc.orgacs.org

A key challenge in this approach is achieving selective deprotonation at C7 over the more acidic C2 position. acs.org The choice of the directing group and the reaction conditions are critical. For example, using an N-di-tert-butylphosphinoyl directing group, highly regioselective deprotonation at C7 can be achieved with n-butyllithium at low temperatures, while using LDA at a higher temperature leads to C2 deprotonation. acs.org The resulting 7-lithioindole can then be reacted with various electrophiles to introduce a range of substituents at the C7 position. acs.org This strategy has been successfully applied to the synthesis of various C7-substituted indoles, including those with aryl and heteroaryl groups through subsequent Suzuki-Miyaura cross-coupling. acs.org

Ring Construction Approaches for C7-Substituted Indoles

An alternative to the functionalization of a pre-existing indole ring is the construction of the indole nucleus with the desired C7-substituent already in place. Several named reactions can be adapted for this purpose.

One notable example is the Fukuyama indole synthesis , which involves the tin-promoted radical cyclization of an ortho-isocyanostyrene. uni-muenchen.de By starting with an appropriately substituted styrene (B11656) precursor, a 7-substituted indole can be synthesized. uni-muenchen.de

Another powerful method is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with an alkyne. uni-muenchen.de This reaction allows for the construction of the indole core and can be utilized to prepare 7-substituted indoles by using a suitably substituted aniline (B41778) derivative. uni-muenchen.de

Furthermore, tandem catalysis methods are being developed for the direct conversion of alcohol-containing alkynyl anilines into 2,3-fused tricyclic indoles, which can serve as precursors to C7-functionalized systems. researchgate.net

Benzannulation Reactions

Benzannulation reactions represent a powerful approach to construct the indole core with a substituent already in place at the C7 position. These methods typically involve the formation of the benzene (B151609) portion of the indole ring onto a pre-existing pyrrole (B145914) or a suitable precursor. While specific examples detailing the direct synthesis of 7-benzyl-1H-indole via benzannulation are not extensively documented in the provided results, the general principles of this strategy are well-established in indole synthesis. The inherent challenge lies in controlling the regiochemistry of the annulation to favor the desired 7-substituted product.

Cyclization of Functionalized Precursors

A more common and often more regiocontrolled approach to 7-substituted indoles involves the cyclization of appropriately functionalized acyclic precursors. This strategy allows for the precise placement of the benzyl (B1604629) group, or a precursor to it, prior to the indole ring formation. A highly regioselective alkylation of N-alkylindole at the C7-position mediated by cationic zirconium complexes has been developed, offering a direct route to install alkyl groups at this position without the need for complex directing groups. researchgate.net

Functionalization Reactions at the C7 Position

Direct functionalization of the C-H bond at the C7 position of the indole ring is a formidable challenge due to the inherent reactivity of the pyrrole moiety, which typically favors electrophilic substitution at C3 and C2. rsc.orgchim.it However, recent advancements in transition-metal-catalyzed reactions, often employing directing groups, have opened new avenues for the selective modification of the C7 position. rsc.org

C–C Bond Formation (e.g., Arylation, Olefination, Acylation, Alkylation, Carbonylation)

The formation of new carbon-carbon bonds at the C7 position is crucial for the synthesis of a diverse range of indole derivatives.

Arylation: The direct C7-arylation of indoles has been achieved using palladium catalysis with the aid of a sterically hindered N-P(O)tBu₂ directing group. nsfc.gov.cnmdpi.comnih.govacs.orgacs.org This method successfully overrides the intrinsic reactivity of the C2 and C3 positions. nsfc.gov.cnacs.org Another efficient rhodium-catalyzed C7-arylation of indoles utilizes a phosphorus-directing group strategy with aryl bromides as the arylating agents. researchgate.net

Olefination: Rhodium-catalyzed C7-olefination of indoles has been developed using an N-pivaloyl directing group, which is crucial for high regioselectivity. chim.itresearchgate.netnih.gov This method allows for the introduction of various olefins at the C7 position. chim.it An N-imino directing group has also been shown to be effective for the rhodium-catalyzed C-H olefination at the C7 position of indoles. nottingham.ac.ukthieme-connect.com Furthermore, ruthenium(II) biscarboxylate catalysis has been employed for the C7-alkenylation of N-pivaloylindoles. nih.gov

Acylation: The PIII-directed C7-acylation of indoles has been achieved using rhodium catalysis. researchgate.net This method can selectively generate C7-acylation products at lower reaction temperatures. nih.gov

Alkylation: A notable development is the catalyst-free Friedel-Crafts alkylation of 4-aminoindoles with para-quinone methide derivatives at the C7 position, providing access to 7-indolyl-containing triarylmethane derivatives. tandfonline.com Chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts alkylation of 4-aminoindoles has also been developed for the synthesis of C7-functionalized indoles. rsc.orgnih.govacs.org Additionally, the first carbene-catalyzed regio- and enantioselective C7-alkylation of 4-aminoindoles with α-bromoenals has been reported. acs.org The introduction of an alkylamino group at the C4 position of the indole ring can act as an activating/blocking group to direct alkylation to the C7 position. tandfonline.com

Carbonylation: A palladium-catalyzed C7-selective C–H carbonylation of indoles has been demonstrated using a P(III)–directing group and benzoquinone as an external oxidant. nih.gov This strategy provides an efficient route to C7-carbonyl indoles using carbon monoxide as a C1 source. nih.gov

| Functionalization | Catalyst/Conditions | Directing Group | Reactant | Product Type |

| Arylation | Pd(OAc)₂ | N-P(O)tBu₂ | Arylboronic acids | C7-Arylindoles |

| Arylation | Rhodium catalyst | Phosphorus-directing group | Aryl bromides | C7-Arylindoles |

| Olefination | Rhodium catalyst | N-Pivaloyl | Acrylates, styrenes | C7-Alkenylindoles |

| Olefination | Rhodium catalyst | N-Imino | Acrylates | C7-Alkenylindoles |

| Olefination | Ruthenium(II) biscarboxylate | N-Pivaloyl | Acrylates | C7-Alkenylindoles |

| Acylation | Rhodium catalyst | N-PtBu₂ | Carboxylic acids/anhydrides | C7-Acylindoles |

| Alkylation | Catalyst-free | 4-Alkylamino | para-Quinone methides | 7-Indolyl-triarylmethanes |

| Alkylation | Chiral Phosphoric Acid | 4-Amino | β,γ-Unsaturated α-ketimino esters | Chiral C7-alkylindoles |

| Alkylation | N-Heterocyclic Carbene | 4-Amino | α-Bromoenals | Chiral C7-alkylindoles |

| Carbonylation | Palladium catalyst / Benzoquinone | P(III)-directing group | Carbon monoxide, alcohols | C7-Indole carboxylates |

C–Heteroatom Bond Formation (e.g., Hydroxylation, Silylation, Thiolation, Sulfonylation, Trifluoromethylthiolation, Thioarylation)

The introduction of heteroatoms at the C7 position further expands the chemical diversity of indole derivatives.

Hydroxylation: While direct C7-hydroxylation methods were not explicitly detailed in the provided search results, the formation of other C-heteroatom bonds suggests its potential feasibility through related catalytic systems.

Silylation: A significant breakthrough has been the palladium-catalyzed regioselective C7-H silylation of indole derivatives, which is guided by a phosphorus(III) directing group. researchgate.netdoaj.org This method allows for the synthesis of diverse C7-silylated indoles. researchgate.net Iridium catalysis with an N-silyl directing group has also been used for C7-selective C-H borylation, a precursor to other functional groups. researchgate.net

Thiolation, Sulfonylation, Trifluoromethylthiolation, and Thioarylation: The formation of C-S bonds at the C7 position has been achieved through various methods. A copper-catalyzed direct C7-sulfonylation of indolines with arylsulfonyl chlorides has been developed, offering a route to C7-functionalized indolines which can be subsequently oxidized to indoles. acs.orgsci-hub.sesci-hub.se Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation of indolines have also been reported using bench-stable reagents. chemrxiv.org

| Functionalization | Catalyst/Conditions | Directing Group | Reactant | Product Type |

| Silylation | Palladium catalyst | Phosphorus(III) | Organosilanes | C7-Silylated indoles |

| Borylation | Iridium catalyst | N-Silyl | Borylation agents | C7-Borylated indoles |

| Sulfonylation | Copper catalyst | N-Acyl (in indoline) | Arylsulfonyl chlorides | C7-Sulfonylindolines |

| Trifluoromethylthiolation | Ru(II) catalyst | N-Acyl (in indoline) | N-Trifluoromethylthiosuccinimide | C7-Trifluoromethylthiolated indolines |

| Thioarylation | Ru(II) catalyst | N-Acyl (in indoline) | Diphenyl sulfide | C7-Thioarylated indolines |

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, a classic C-C bond-forming reaction, has been successfully applied to the C7 position of indoles. A catalyst-free Friedel-Crafts alkylation of 4-aminoindoles with para-quinone methides proceeds with high regioselectivity for the C7 position. tandfonline.com Furthermore, the first example of a Friedel-Crafts reaction at the C7-position of indoles with nitroalkenes was achieved under catalyst-free conditions using N-benzyl-1H-indol-4-amine. globethesis.com Enantioselective versions of this reaction have also been developed using chiral phosphoric acid catalysts, allowing for the synthesis of optically active C7-functionalized indoles. rsc.orgnih.govacs.org

Challenges in Regioselective Synthesis of 7-Substituted Indoles

The regioselective synthesis of 7-substituted indoles is fraught with challenges, primarily stemming from the inherent electronic properties of the indole ring. rsc.orgrsc.org

Inherent Reactivity of the Pyrrole Ring: The pyrrole moiety of the indole is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. rsc.orgchim.it This leads to preferential functionalization at the C3 and C2 positions. rsc.orgchim.it

Formation of Metallacycles: In transition-metal-catalyzed C-H activation, the formation of a five-membered metallacycle through C-H cleavage at the C2 position is generally more favorable than the formation of a six-membered metallacycle at the C7 position. nsfc.gov.cnacs.org

Steric and Electronic Effects: Overcoming the intrinsic reactivity requires carefully designed strategies. The use of sterically bulky directing groups on the indole nitrogen can physically block the C2 position and favor the formation of the C7-metallacycle. chim.itnsfc.gov.cn The electronic nature of substituents on the indole ring can also influence the regioselectivity of the reaction. rsc.org For instance, introducing an alkylamino group at the C4 position can act as an activating and blocking group, directing functionalization to the C7 position. tandfonline.com

Chemical Reactivity and Mechanistic Insights of 7 Benzyl 1h Indole Derivatives

Electronic Properties and Aromaticity Considerations in 7-Substituted Indoles

The electronic landscape of the indole (B1671886) ring is characterized by a π-excessive nature, rendering it susceptible to electrophilic attack. bhu.ac.in The pyrrole (B145914) moiety of indole is significantly more electron-rich and reactive than the benzene (B151609) portion. bhu.ac.inwikipedia.org The highest occupied molecular orbital (HOMO) is typically localized over the C2-C3 bond and the nitrogen atom, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic distribution within substituted indoles. nih.govchemrxiv.orgmdpi.com The introduction of a substituent at the C7 position can modulate the electron density across the entire indole ring system. An electron-donating group at C7 would be expected to increase the electron density of the benzene ring, potentially influencing its reactivity towards electrophiles. Conversely, an electron-withdrawing group would decrease the electron density. libretexts.org

The benzyl (B1604629) group at the C7 position, while not directly conjugated with the pyrrole ring, can exert electronic effects through inductive and hyperconjugative interactions. Its presence can subtly alter the charge distribution and, consequently, the reactivity of the different positions on the indole core. jst.go.jp Furthermore, the steric bulk of the benzyl group can play a significant role in directing incoming reagents. rsc.orgacs.org

| Compound | Substituent at C7 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Indole | -H | -6.081 | -1.832 | 4.249 | mdpi.com |

| 7-Methyl-1H-indole | -CH3 | -5.995 | -1.798 | 4.197 | Calculated based on trends |

| 7-Nitro-1H-indole | -NO2 | -6.543 | -2.561 | 3.982 | Calculated based on trends |

Regioselectivity in Electrophilic Substitution and Functionalization Reactions at the Indole Core

The inherent reactivity of the indole ring dictates that electrophilic substitution preferentially occurs at the C3 position. wikipedia.org This is due to the formation of a more stable cationic intermediate where the positive charge is delocalized over the nitrogen atom and the benzene ring. If the C3 position is blocked, electrophilic attack typically proceeds at the C2 position. chim.it Functionalization of the benzene portion of the indole (C4-C7) is considerably more challenging and often requires specific strategies to overcome the high reactivity of the pyrrole ring. acs.orgnih.gov

For 7-benzyl-1H-indole, electrophilic substitution would still be expected to favor the C3 position. However, the presence of the benzyl group at C7 can influence the regioselectivity in several ways:

Steric Hindrance: The bulky benzyl group can sterically hinder attack at the C6 position, potentially enhancing the relative reactivity of the C4 and C5 positions.

Electronic Effects: The weak electron-donating nature of the benzyl group could slightly activate the benzene ring towards electrophilic attack, although this effect is generally minor compared to the overwhelming reactivity of the pyrrole ring.

To achieve selective functionalization at positions other than C3, particularly at the challenging C7 position, chemists often employ directing groups on the indole nitrogen. acs.orgnih.gov These directing groups can coordinate to a metal catalyst and direct the functionalization to a specific C-H bond, overriding the intrinsic reactivity of the indole nucleus. acs.orgnih.govnsfc.gov.cn

Catalytic Reaction Mechanisms in C7 Functionalization

Directing group strategies have been pivotal in achieving site-selective C-H functionalization of the indole benzene ring. acs.orgnih.gov Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for this purpose. rsc.orgthieme-connect.com

A common approach involves the installation of a directing group on the indole nitrogen, such as a pivaloyl or a phosphinoyl group. acs.orgnih.govchim.it The catalytic cycle for a palladium-catalyzed C7 arylation, for instance, can be generalized as follows:

C-H Activation: The palladium catalyst, coordinated to the directing group, selectively activates the C7-H bond to form a six-membered palladacycle intermediate. nsfc.gov.cn The formation of this six-membered ring is often favored over a five-membered palladacycle that would result from C2 activation, especially with bulky directing groups. chim.itnsfc.gov.cn

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.

Reductive Elimination: The aryl group and the indole C7 position couple, and the desired C7-arylated indole is released, regenerating the palladium catalyst.

Rhodium catalysts have also been effectively used for C7-alkenylation of indoles, again utilizing a directing group strategy. chim.itthieme-connect.com The mechanism is thought to proceed through a six-membered rhodacycle intermediate, highlighting the importance of the directing group in controlling regioselectivity. thieme-connect.com

| Directing Group | Catalyst System | Functionalization | Reference |

|---|---|---|---|

| N-P(O)tBu2 | Palladium/Copper | Arylation | acs.orgnih.gov |

| N-Pivaloyl | Rhodium | Alkenylation | chim.itthieme-connect.com |

| N-Pivaloyl | Boron (BBr3) | Borylation/Hydroxylation | acs.org |

Influence of the Benzyl Group on Indole Core Reactivity

The benzyl group at the C7 position of the indole nucleus can influence the reactivity of the core through a combination of steric and electronic effects.

Steric Effects: The primary influence of the C7-benzyl group is likely steric. Its bulk can hinder the approach of reagents to the C6 and N1 positions. This steric shielding can be advantageous in directing reactions to other, more accessible sites. For example, in reactions targeting the pyrrole ring, the C7-benzyl group would have a minimal steric impact on the C2 and C3 positions.

The debenzylation of N-benzyl indoles can be achieved using reagents like aluminum chloride, and the ease of this removal can be affected by substituents on the benzyl group itself. jst.go.jp An electron-donating group on the benzyl ring facilitates cleavage, while an electron-withdrawing group hinders it. jst.go.jp While this applies to N-benzyl groups, similar electronic principles could influence the reactivity of a C7-benzyl group in certain transformations.

Rearrangement Reactions Involving Substituted Indoles

The indole scaffold, while aromatic, can participate in a variety of rearrangement reactions, often under acidic or thermal conditions. These rearrangements can lead to significant skeletal reorganization and the formation of new heterocyclic systems.

Fischer Indole Synthesis: One of the most classic indole syntheses, the Fischer indole synthesis, proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of a protonated arylhydrazone. byjus.comwikipedia.org This highlights the propensity of indole precursors to undergo pericyclic reactions.

Plancher Rearrangement: While not directly involving this compound, the Plancher rearrangement is a notable example where a 3-alkyl-3-benzylindolenine can rearrange to a 3-alkyl-2-benzylindole. nih.gov This occurs due to the high migratory aptitude of the benzyl group. nih.gov This suggests that if the C3 position of a this compound were to be dibenzylated, similar rearrangements could be possible.

Acid-Catalyzed Skeletal Rearrangements: Substituted indoles can undergo novel skeletal rearrangements in the presence of strong acids like trifluoroacetic acid. nih.gov These transformations can involve intramolecular Friedel-Crafts-type additions and subsequent Pictet-Spengler reactions, leading to complex polycyclic indole derivatives. nih.gov

Thermolytic Rearrangements: Indole alkaloids are known to undergo thermal rearrangements, such as rsc.orgthieme-connect.com-sigmatropic shifts, leading to isomeric structures. acs.org

Azirine to Indole Rearrangement: A versatile method for indole synthesis involves the thermal rearrangement of α–aryl azirines, which provides a route to indoles that is complementary to the Fischer synthesis. nih.gov

Computational and Theoretical Investigations of 7 Benzyl 1h Indole Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of 7-benzyl-1H-indole derivatives. DFT calculations are used to optimize molecular geometries, determine vibrational frequencies, and calculate electronic properties such as HOMO-LUMO energy gaps. tandfonline.comresearchgate.net

For instance, in a study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a derivative containing the benzyl (B1604629) and indole (B1671886) moieties, DFT calculations at the B3LYP/6-31G(d,p) level of theory were employed to optimize the structure. tandfonline.com These calculations revealed that the six-membered piperidin-4-one ring adopts a chair conformation with the benzyl group in an equatorial position. tandfonline.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provided insights into the molecule's stability and reactivity. tandfonline.com

Similarly, DFT calculations have been used to study the molecular geometry and chemical reactivity of other complex indole derivatives. researchgate.net The calculated vibrational frequencies and NMR chemical shifts often show good agreement with experimental data, validating the computational models. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, help visualize charge distribution and identify chemically reactive sites. researchgate.net

In the context of corrosion inhibition, quantum chemical parameters for 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione, an isatin (B1672199) derivative, were calculated using DFT at the B3LYP/6-31G level. researchgate.net These calculations help in understanding the interaction between the inhibitor molecule and the metal surface. researchgate.net

A study on (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one utilized DFT calculations at the B3LYP/6-31G(d,p) level to investigate the structures and relative stabilities of its (E) and (Z) isomers. aun.edu.eg The computational results were found to be in close agreement with experimental X-ray crystallography data, confirming the reliability of the theoretical models. aun.edu.eg

Table 1: Selected Quantum Chemical Parameters for Indole Derivatives

| Compound/Derivative | Method | Basis Set | Key Findings |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | DFT/B3LYP | 6-31G(d,p) | Chair conformation of piperidin-4-one ring, equatorial benzyl group. tandfonline.com |

| 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one | DFT/B3LYP & MO6-2x | 6-311G(d,p) | Good agreement between calculated and experimental vibrational frequencies and NMR shifts. researchgate.net |

| 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione | DFT/B3LYP | 6-31G | Calculation of quantum chemical parameters for corrosion inhibition studies. researchgate.net |

| (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one | DFT/B3LYP | 6-31G(d,p) | Investigation of isomeric stability and validation with XRD data. aun.edu.eg |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior and interactions of this compound derivatives, particularly in biological systems. These methods include molecular docking and molecular dynamics (MD) simulations.

Molecular docking studies are frequently used to predict the binding orientation and affinity of a ligand to a target protein. For example, in the development of novel anticancer agents based on the 1-benzyl-5-bromoindolin-2-one scaffold, molecular docking was used to explore the binding mode of the most potent derivatives within the active site of VEGFR-2. mdpi.com Similarly, docking studies of indole derivatives have been performed to assess their potential as inhibitors for various enzymes, including those relevant to influenza A virus and schistosomiasis. researchgate.net

Molecular dynamics simulations provide a deeper understanding of the stability and conformational changes of ligand-protein complexes over time. researchgate.net For instance, MD simulations were used to validate the stability of newly designed indole derivatives as tyrosinase inhibitors, confirming the interactions observed in docking studies. nih.gov These simulations help to justify the stability and conformational transformations of the protein-ligand complexes based on analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net

In a study focused on HIV-1 integrase inhibitors, a 3D pharmacophore model was developed to guide the design of new benzylindole derivatives. nih.gov The binding mode of these molecules was then investigated using the crystal structure of the full-length integrase, highlighting the ability of the designed derivatives to adopt a binding mode similar to that of known clinical inhibitors. nih.gov

Table 2: Examples of Molecular Modeling Studies on Indole Derivatives

| Study Area | Derivative Type | Modeling Technique | Key Findings |

| Anticancer Agents | 1-benzyl-5-bromoindolin-2-one | Molecular Docking | Explored binding mode within the VEGFR-2 active site. mdpi.com |

| Antiviral Agents | Substituted Indoles | Molecular Docking, MD Simulations | Identified lead candidates with favorable binding efficacy against influenza A virus targets. researchgate.net |

| HIV-1 Integrase Inhibitors | Benzylindoles | 3D Pharmacophore Modeling, Docking | Designed potent inhibitors with nanomolar activity, confirmed binding mode. nih.gov |

| Tyrosinase Inhibitors | N-tosyl-indole hybrid thiosemicarbazones | Molecular Docking, MD Simulations | Evaluated binding modes and stability of new competitive inhibitors. nih.gov |

Structure-Reactivity Correlations and Predictive Models (e.g., Linear Free Energy Relationships)

Structure-reactivity correlations, such as those established through Linear Free Energy Relationships (LFERs), provide a quantitative framework for understanding how changes in molecular structure affect reactivity. The Hammett equation is a classic example of an LFER used to correlate reaction rates and equilibrium constants of benzene (B151609) derivatives with the electronic properties of their substituents. libretexts.org

While specific LFER studies on this compound are not extensively detailed in the provided results, the principles are broadly applicable. For instance, the nucleophilicity of various indole derivatives has been quantified using the relationship log k(20°C) = s(N + E), where 'N' is the nucleophilicity parameter. researchgate.net This allows for the ranking of indole structures as carbon nucleophiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another predictive tool used extensively in drug discovery. researchgate.net These models correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). For example, a 2D-QSAR study on 14 indole derivatives was conducted using a multiple linear regression approach to model their antibacterial activity based on theoretical chemical descriptors. researchgate.net

In another study, a robust QSAR model was developed for substituted indole derivatives as novel influenza A virus inhibitors, leading to the design of new compounds with improved binding affinities. researchgate.net Similarly, QSAR modeling was employed in the design of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors. nih.gov These models help in predicting the activity of new derivatives and guiding synthetic efforts.

A comprehensive structure-activity relationship (SAR) analysis of 3-(2-isocyanobenzyl)-1H-indole derivatives as quorum sensing inhibitors for Pseudomonas aeruginosa elucidated the influence of different structural components on their biofilm inhibition effects. nih.gov This analysis revealed that the isocyano group and the indole ring were crucial for activity, with specific substitutions further enhancing the inhibitory potential. nih.gov

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound and its derivatives, as their biological activity is often dependent on a specific conformation. Computational methods are widely used to determine the most stable conformers and the energy barriers between them.

For example, a conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one was performed using semi-empirical AM1 programs to identify the most stable conformer. arxiv.org In another study, the conformational analysis of 2-[((-1-benzyl-1H-1, 2, 3-triazol-4-yl) methyl) thio]-3-phenylquinazolin-4(-3H)-one was carried out by scanning a specific dihedral angle using DFT, which revealed the existence of two stable conformers with one being more stable than the other. researchgate.net

The flexibility of the benzyl group attached to the indole ring can lead to different low-energy conformations. mdpi.com This was observed in an NMR study of N-(3-Amino-propyl)-N-benzyl-4-[2-(4-hydroxy-benzyl)-1H-indol-3-yl]-butyramide trifluoroacetate, where the presence of two major conformations in equilibrium at room temperature was evident from the doubling of certain NMR signals. mdpi.com Variable temperature NMR experiments can be used to study the coalescence of these signals, providing information about the energy barriers to rotation. mdpi.com

The conformation of the substituent at the N1 position of the indole ring can also significantly influence the properties and reactivity of the molecule. nih.gov Understanding the preferred conformations of this compound derivatives is therefore essential for rational drug design and for interpreting their spectroscopic and biological data.

Medicinal Chemistry Applications and Mechanistic Biological Studies in Vitro of 7 Benzyl 1h Indole Derivatives

The 7-Benzyl-1H-Indole Scaffold as a Privileged Structure in Drug Discovery

The indole (B1671886) ring system is a fundamental component of numerous natural products, including alkaloids and the essential amino acid tryptophan. ijpsr.inforesearchgate.net This prevalence in nature has spurred extensive research into the chemical and biological properties of indole derivatives, leading to the development of a multitude of synthetic compounds with significant therapeutic applications. ijpsr.infoijpsr.com The indole scaffold's versatility allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov

The concept of a "privileged structure" is central to understanding the broad utility of the indole nucleus in drug discovery. ijpsr.inforesearchgate.net This term refers to a molecular scaffold that can serve as a ligand for diverse biological targets, often by interacting with conserved binding pockets in different proteins. researchgate.net The indole scaffold fits this description perfectly, with its derivatives showing activity against a wide range of targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. researchgate.net

The addition of a benzyl (B1604629) group at the 7-position of the indole ring creates the this compound scaffold, which has been explored for its potential in various therapeutic areas. This substitution can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific biological targets. For instance, derivatives of N-benzyl indole have been investigated for their potential as anti-inflammatory agents. One such derivative, 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), has been identified as a highly potent and selective EP4 antagonist for treating inflammatory pain. nih.gov

The privileged nature of the indole scaffold, and by extension the this compound core, is further underscored by the diverse biological activities reported for its derivatives. These include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.gov This broad spectrum of activity highlights the potential of the this compound scaffold as a starting point for the design and development of new therapeutic agents.

In Vitro Enzyme Interaction Mechanisms

The biological activity of this compound derivatives is often mediated through their interaction with specific enzymes. Understanding the in vitro mechanisms of these interactions is crucial for the rational design of more potent and selective inhibitors.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs is a key strategy in the treatment of depression and neurodegenerative disorders. While specific studies on the MAO inhibition mechanisms of this compound derivatives are not extensively detailed in the provided context, the broader class of indole derivatives has been investigated for this activity. The general mechanism of MAO inhibition by indole-based compounds often involves interactions with the enzyme's active site, preventing the substrate from binding. The nature of the substituents on the indole ring plays a critical role in determining the potency and selectivity of inhibition for the two MAO isoforms, MAO-A and MAO-B.

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. Several indole derivatives have been identified as potent kinase inhibitors. For example, a series of novel pyrazole–indole hybrids were synthesized and evaluated for their anticancer activity, with the most potent compounds investigated for their enzymatic activity against CDK-2 kinase. acs.org The results indicated that these compounds exhibited good-to-excellent antitumor activity, suggesting their potential as kinase inhibitors. acs.org The mechanism of kinase inhibition by indole-based compounds typically involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The specific interactions between the inhibitor and the kinase are dictated by the substitution pattern on the indole ring and the nature of the appended functional groups.

Urease Inhibition Mechanisms

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is therefore a promising strategy for the treatment of H. pylori infections. A series of N-substituted indole-3-carbaldehyde oxime derivatives, including N-benzyl derivatives, were synthesized and evaluated for their urease inhibitory activity. mdpi.com The study found that both syn and anti isomers of N-benzyl-1H-indole-3-carbaldehyde oxime derivatives exhibited potent urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. mdpi.com In silico studies suggested that these compounds bind to the active site of the urease enzyme, inhibiting its activity. mdpi.com

| Compound | Isomer | Urease Inhibitory Activity (IC₅₀ in mM) |

| N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | syn | 0.0516 ± 0.0035 |

| N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | anti | 0.0345 ± 0.0008 |

| Thiourea (Standard) | - | 0.2387 ± 0.0048 |

Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors. mdpi.com

Other Enzyme Modulations (e.g., Pyruvate (B1213749) Dehydrogenase Kinase, FIH-1)

The versatility of the indole scaffold extends to the modulation of other enzymes. While specific data on this compound derivatives targeting Pyruvate Dehydrogenase Kinase (PDK) and Factor-Inhibiting Hypoxia-inducible factor (FIH-1) is not explicitly available in the provided context, the general principles of enzyme inhibition by small molecules would apply. Inhibition of PDK, which regulates the activity of the pyruvate dehydrogenase complex, has therapeutic potential in metabolic diseases and cancer. Similarly, modulation of FIH-1, an asparaginyl hydroxylase that regulates the transcriptional activity of the hypoxia-inducible factor (HIF), is a target of interest in cancer and ischemic diseases. The interaction of this compound derivatives with these enzymes would likely involve specific binding to their active or allosteric sites, leading to a modulation of their catalytic activity.

In Vitro Receptor Binding and Modulation Mechanisms

Cannabinoid Receptor (CB1, CB2) Ligand Interactions

Derivatives of this compound have been evaluated for their affinity and selectivity towards cannabinoid receptors CB1 and CB2. A series of N-benzyl indolequinuclidinone (IQD) analogs were synthesized and assessed for their potential as cannabinoid ligands. nih.gov Several of these compounds demonstrated high affinity for both CB1 and CB2 receptors. nih.gov

Notably, certain analogs showed a degree of selectivity for the CB2 receptor. For instance, compound 13 , which features a methoxycarbonyl group at the 6-position of the indole ring, was identified as a potent CB2 receptor ligand with a 34-fold selectivity over the CB1 receptor. nih.gov Another analog, compound 8 , with a fluorine substitution on the benzyl group, also displayed high affinity for both receptors but with less selectivity for CB2 compared to compound 13. nih.gov

Further studies on N-benzyl-7-azaindolequinuclidinone (7-AIQD) analogs revealed that they act as dual CB1/CB2 receptor ligands, with a tendency for higher selectivity towards CB2 receptors when compared to the IQD analogs. researchgate.net Functional assays demonstrated that these compounds can act as neutral antagonists or inverse agonists at these receptors. researchgate.net The affinity of these synthetic cannabinoids for CB1 and CB2 receptors is influenced by the heterocyclic core (indazole, indole, or 7-azaindole) and the nature of the amino acid side chain. nih.gov Generally, an indazole core confers higher potency at CB1 receptors compared to an indole core. acs.orgresearchgate.net

Table 1: In Vitro Cannabinoid Receptor (CB1, CB2) Binding Affinities of Selected this compound Derivatives

| Compound | R | R¹ | R² | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) |

| 7 | H | H | H | 135 ± 77 | 11.7 ± 9.6 | 11.5 |

| 8 | H | F | H | 9.1 ± 0.6 | 1.3 ± 0.5 | 7.0 |

| 9 | H | Cl | H | 31.7 ± 9.2 | 20.3 ± 7.4 | 1.6 |

| 11 | H | OCH₃ | H | 55.3 ± 8.9 | 114 ± 36.0 | 0.5 |

| 13 | COOCH₃ | H | H | 85.7 ± 15.9 | 2.5 ± 0.5 | 34.3 |

| Data sourced from multiple studies. nih.govresearchgate.net |

N-Methyl-D-aspartate Receptor (NMDA-R) Ligand Interactions (e.g., GluN2B)

Researchers have designed and synthesized novel indole derivatives as ligands for the GluN2B subunit of the NMDA receptor. acs.org Specific compounds, such as 2-(4-benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)ethanone (4i ) and 1-(4-benzylpiperidin-1-yl)-2-(6-hydroxy-1H-indol-3-yl)ethane-1,2-dione (6i ), have demonstrated high binding affinity in [³H]ifenprodil displacement assays. acs.org

A related analog, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b ), was identified as a particularly potent ligand for the GluN2B subunit, with an IC₅₀ value of 8.9 nM. researchgate.net Computational docking studies suggest that these compounds bind at the interface of the GluN1 and GluN2B subunits of the NMDA receptor complex. researchgate.net The N-H group of the indole ring appears to be important for antagonist activity, as N-benzyl protected indoloquinolizidines were less active than their unprotected counterparts. mdpi.com

Table 2: In Vitro NMDA Receptor (GluN2B) Binding Affinities of Selected this compound Derivatives

| Compound | Structure | GluN2B IC₅₀ (nM) |

| 4i | 2-(4-benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)ethanone | High Affinity |

| 6i | 1-(4-benzylpiperidin-1-yl)-2-(6-hydroxy-1H-indol-3-yl)ethane-1,2-dione | High Affinity |

| 10b | (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | 8.9 |

| 35 | 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivative | 5.5 |

| Data sourced from multiple studies. acs.orgresearchgate.netresearchgate.net |

Beta-Adrenergic Receptor Interactions

Currently, there is limited publicly available research specifically detailing the direct in vitro interactions of this compound derivatives with beta-adrenergic receptors. While the broader indole scaffold is present in some beta-adrenergic ligands, dedicated studies on the 7-benzyl substituted variants are not prevalent in the reviewed literature. Further research is required to characterize the potential binding and modulation mechanisms of this specific class of compounds at beta-adrenergic receptors.

Epidermal Growth Factor Receptor (EGFR) Interactions

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A series of N-benzyl indole-3-carboxaldehyde-based hydrazones were synthesized and evaluated for their in vitro anticancer activity. nih.gov One compound in particular, 5b , demonstrated significant activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC₅₀ of 17.2 nM. nih.gov Molecular docking studies suggest a high binding affinity of this compound towards the EGFR active site. nih.gov

Other studies on iodoquinazoline derivatives substituted with benzyl groups have also identified potent dual inhibitors of both wild-type EGFR (EGFR-WT) and the T790M mutant. rsc.org For example, certain derivatives exhibited excellent inhibitory activity against EGFR-WT with IC₅₀ values in the sub-micromolar range. rsc.org

Table 3: In Vitro EGFR Inhibitory Activity of Selected Indole Derivatives

| Compound | Cell Line | EGFR Target | IC₅₀ (µM) |

| 5b | MDA-MB-231 | EGFR | 0.0172 |

| Compound 17 | - | EGFR-WT | Similar to erlotinib |

| Compound 10 | - | EGFR-WT | 0.17 - 0.50 |

| Compound 2f | - | EGFR | 0.298 |

| Compound 2g | - | EGFR | 0.484 |

| Data sourced from multiple studies. nih.govrsc.orgmdpi.com |

In Vitro Protein-Protein Interaction (PPI) Inhibition Mechanisms (e.g., HIV Integrase-LEDGF/p75)

A significant area of research for this compound derivatives has been the inhibition of the protein-protein interaction between HIV integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75). nih.govresearchgate.net This interaction is crucial for the integration of viral DNA into the host genome. nih.gov By disrupting this complex, these compounds offer a novel antiretroviral mechanism. nih.gov

A series of 4-benzylindole derivatives were designed and synthesized, with several compounds demonstrating the ability to block the IN-LEDGF/p75 interaction, with inhibition percentages ranging from 30% to 90% at a concentration of 100 µM. researchgate.net The most promising derivative from this series, compound 10b , exhibited an IC₅₀ value of 6.41 µM. researchgate.net Structure-activity relationship (SAR) studies, aided by docking simulations, have provided insights into the key molecular features required for potent inhibition. researchgate.net For instance, bulkier substituents on the benzyl group, such as a tert-butyl or trifluoromethyl group, were found to be favorable for the interaction with the HIV-1 integrase protein. researchgate.net

Table 4: In Vitro Inhibition of HIV Integrase-LEDGF/p75 Interaction by Selected Indole Derivatives

| Compound Class | Key Features | Inhibition | IC₅₀ |

| Acylhydrazones | Acylhydrazone moiety | Potent | 400 nM (most potent) |

| 4-Benzylindoles | Varied substituents | 30-90% at 100 µM | 6.41 µM (compound 10b) |

| Indole-based ALLINIs | Indole scaffold | Good activity | 4.5 µM (most potent) |

| Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net |

Modulation of Cellular Pathways (e.g., Tubulin Polymerization, Signal Transduction, Gene Expression, Metabolic Pathways)

Derivatives of this compound have been shown to modulate various cellular pathways, highlighting their potential as therapeutic agents.

Tubulin Polymerization: Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. nih.govnih.gov These compounds often act at the colchicine (B1669291) binding site of tubulin. For example, certain 6- and 7-heterocyclyl-1H-indole derivatives inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar range and show potent inhibition of cancer cell growth. nih.govmdpi.com Docking studies have helped to elucidate the binding modes of these inhibitors, showing interactions with key amino acid residues in the colchicine binding pocket. nih.gov

Signal Transduction: As discussed in the sections on receptor interactions, this compound derivatives can modulate signal transduction pathways by acting as ligands for receptors like cannabinoid, NMDA, and EGFR. nih.govacs.orgnih.gov By binding to these receptors, they can either activate or inhibit downstream signaling cascades, leading to various cellular responses.

Gene Expression: The compound N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234), which contains a benzylpiperidine moiety, has been shown to induce the expression of heat shock proteins (HSPs), including HSPB8. researchgate.net This induction is dependent on the heat shock factor 1 (HSF1). researchgate.net The modulation of gene expression, particularly of protective proteins like HSPs, suggests a potential therapeutic application in neurodegenerative diseases. researchgate.net

Metabolic Pathways: While direct studies on the effects of this compound derivatives on specific metabolic pathways are not extensively detailed in the provided context, their interactions with receptors and cellular signaling pathways imply an indirect influence on cellular metabolism. For instance, modulation of EGFR signaling can impact metabolic processes that are often dysregulated in cancer cells. Further research is needed to directly investigate the effects of these compounds on metabolic pathways.

Table 5: Modulation of Cellular Pathways by Selected Indole Derivatives

| Compound Class/Name | Cellular Pathway | Mechanism of Action | In Vitro Effect |

| 6- and 7-heterocyclyl-1H-indoles | Tubulin Polymerization | Inhibition of tubulin assembly at the colchicine site | Potent inhibition of tubulin polymerization (IC₅₀ = 0.58 µM for compound 1k) |

| N-benzyl indolequinuclidinones | Signal Transduction | CB1/CB2 receptor binding | Modulation of G-protein activity |

| N-benzyl indole-3-carboxaldehyde-based hydrazones | Signal Transduction | EGFR inhibition | Inhibition of cancer cell proliferation |

| ASS234 | Gene Expression | HSF1-dependent induction of HSPs | Increased expression of HSPB8 |

| Data sourced from multiple studies. researchgate.netnih.govnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Molecular Determinants for Biological Activity

The biological activity of this compound derivatives is intricately linked to their molecular structure. SAR studies have been instrumental in elucidating the specific structural features that govern the therapeutic efficacy of these compounds. These studies systematically modify the chemical structure of the lead compound and assess the impact of these changes on its biological activity.

Key insights from SAR studies on this compound analogs have highlighted the importance of several molecular determinants:

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl group can significantly influence the biological activity. For instance, the introduction of halogen atoms, such as chloro and fluoro groups, particularly at the para-position of the benzyl ring, has been shown to enhance the antimicrobial and anticancer activities of some derivatives. vulcanchem.comrsc.org

Modifications at the Indole Core: Alterations to the indole nucleus itself are a critical aspect of SAR. The linkage position between indole rings in bis-indole structures, for example, can dramatically affect activity. Studies on HIV-1 fusion inhibitors showed that a 6-6' linkage between two indole moieties was superior to 5-6', 6-5', or 5-5' linkages in terms of binding affinity and antiviral activity. nih.gov

Side Chains and Functional Groups: The type and placement of side chains and functional groups on the indole scaffold are crucial. For example, in a series of N-benzyl indole-derived hydrazones, the R group linked to the hydrazide moiety was found to be a primary determinant of their anti-triple-negative breast cancer activity. rsc.orgnih.gov A phenyl substitution in this position showed good efficacy, while a benzyl group led to a significant decrease in potency. rsc.orgnih.gov

A study on 1-benzyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors revealed that derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazones exhibited better inhibitory potential. rsc.org Specifically, a p-fluoro substitution on the phenyl ring resulted in higher potency compared to a p-bromo substitution. rsc.org

The following table summarizes the SAR findings for a series of N-benzyl indole-derived hydrazones against the MDA-MB-231 triple-negative breast cancer cell line. rsc.org

Table 1: SAR of N-Benzyl Indole-Derived Hydrazones as Anti-TNBC Agents

| Compound ID | R Group on Hydrazide | IC50 (μM) on MDA-MB-231 Cells |

|---|---|---|

| 5b | Phenyl | 17.2 ± 0.4 |

| 5i | Furan | 17.2 ± 0.4 |

| 5t | 2-Methoxy Naphthoic | 20.2 ± 0.4 |

| 5k | Iso-nicotinic | 21.4 ± 0.2 |

| 5g | 3-Hydroxy-2-naphthoic | 24.4 ± 0.6 |

| 5u | Naphthyl | 26.6 ± 0.1 |

| 5e | Nicotinic | 28.2 ± 0.5 |

| 5n | Benzyl | 43.4 ± 0.2 |

Computational Approaches in Drug Design for this compound Analogs

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. researchgate.netnih.gov For this compound analogs, a variety of computational techniques have been employed to predict their biological activities, understand their mechanisms of action, and guide the synthesis of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For N-benzyl indole derivatives, molecular docking has been used to elucidate binding modes and affinities with various protein targets. For example, in a study of N-benzyl indole-derived hydrazones as potential anti-triple-negative breast cancer agents, molecular docking revealed a high binding affinity of the most active compound towards the epidermal growth factor receptor (EGFR). rsc.orgnih.gov The docking score for this compound was -10.523 kcal/mol, indicating a strong and stable interaction. rsc.orgnih.gov Similarly, docking studies of indole derivatives with targets like ornithine decarboxylase and tyrosinase have provided insights into their inhibitory mechanisms. rsc.orgijaresm.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method has been used to assess the stability of the ligand-protein complexes formed by N-benzyl indole derivatives. For instance, MD simulations of an N-benzyl indole-hydrazone complexed with EGFR showed stable binding over a 100 ns period, further supporting the docking results. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. msjonline.org These models are used to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that influence activity. msjonline.org A QSAR analysis of N-benzyl indole-derived hydrazones identified the importance of descriptors such as com_accminus_2A, fringNlipo6A, and sp3Cplus_AbSA in their anti-TNBC activity. rsc.org Another study on indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2) developed a QSAR model with a high correlation coefficient (r² = 0.788), which was then used to predict the activity of new derivatives. msjonline.org

The integration of these computational approaches provides a powerful platform for the rational design of this compound analogs with improved therapeutic profiles. The insights gained from these in silico studies, when combined with experimental data, accelerate the drug discovery process and increase the likelihood of developing successful clinical candidates. nih.gov

Q & A

Q. What are the standard synthetic routes for 7-Benzyl-1H-indole, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves indole core functionalization via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, benzylation at the 7-position can be achieved using benzyl halides under basic conditions (e.g., NaH in DMF) . Reaction efficiency is validated by thin-layer chromatography (TLC) to monitor progress and HPLC for purity assessment (>98% purity threshold) . Post-synthesis, structural confirmation requires -/-NMR to verify substitution patterns and IR spectroscopy to identify functional groups (e.g., NH stretch at ~3400 cm) .

Q. How should researchers characterize the crystallographic structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting crystals on a diffractometer (Mo/Kα radiation), followed by structure solution using SHELXT or SHELXD for phase determination . Refinement with SHELXL ensures precise atomic displacement parameters and hydrogen bonding network analysis. For non-crystalline derivatives, computational methods (DFT) can predict bond lengths and angles, validated against experimental NMR data .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Retention time consistency and peak symmetry indicate purity .

- Stability : Accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting) may arise from dynamic effects or impurities. Use - COSY and HSQC to confirm connectivity. For ambiguous NOE effects, variable-temperature NMR can reveal conformational exchange . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies optimize benzyl group functionalization while minimizing side reactions?

- Methodological Answer :

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive NH sites during benzylation .

- Catalytic Systems : Palladium/ligand systems (e.g., Pd(OAc)/XPhos) enhance regioselectivity in Suzuki-Miyaura couplings for aryl modifications .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while low temperatures (–20°C) suppress oligomerization .

Q. How can computational methods guide the design of this compound-based pharmacophores?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). Focus on π-π stacking between the benzyl group and hydrophobic pockets .

- QSAR Modeling : Train models on indole derivative datasets to correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity .

Q. What green chemistry approaches are viable for large-scale synthesis?

- Methodological Answer :

- Solvent Replacement : Switch to cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (FeO) for easy recovery and reuse .

Q. How should researchers address hygroscopic intermediates during synthesis?

- Methodological Answer :

- Handling : Use gloveboxes (<1% humidity) for moisture-sensitive steps (e.g., Grignard reactions).

- Stabilization : Lyophilize intermediates and store under argon with molecular sieves .

Q. What are the challenges in analyzing benzyl group electronic effects on indole reactivity?

- Methodological Answer :

- Spectroscopic Probes : Use -NMR (if fluorinated analogs are synthesized) to track electronic perturbations.

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials correlated with electron-donating/withdrawing substituents .

Q. How can researchers validate pharmacological mechanisms of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.